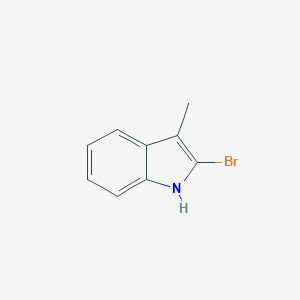

2-bromo-3-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUHHOFMRNZTNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-28-2 | |

| Record name | 2-Bromo-3-methyl-1h-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Bromo-3-methyl-1H-indole

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-methyl-1H-indole

This compound, colloquially known as 2-bromo-skatole, is a pivotal heterocyclic building block in modern organic synthesis. Its structure, featuring a reactive bromine atom at the electron-rich C2 position of the indole nucleus, renders it an exceptionally versatile intermediate for constructing more complex molecular architectures. The indole scaffold itself is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals, including neurotransmitters like serotonin and anti-migraine drugs of the triptan class.[1][2] The strategic placement of a bromine handle on the 3-methylindole core opens a gateway for diverse cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of varied substituents and the assembly of novel drug candidates and bioactive compounds. This guide provides a comprehensive exploration of its synthesis, focusing on the underlying principles, mechanistic details, and field-proven protocols.

Primary Synthetic Strategy: Regioselective Electrophilic Bromination of 3-Methylindole (Skatole)

The most direct and widely adopted method for preparing this compound is the electrophilic bromination of its readily available precursor, 3-methylindole (skatole). The indole ring is inherently electron-rich, making it highly susceptible to electrophilic attack.[3] While the C3 position is typically the most nucleophilic site in an unsubstituted indole, the presence of the methyl group in skatole effectively blocks this position.[4] Consequently, electrophilic substitution is redirected to the next most activated position, C2, allowing for a highly regioselective synthesis.

Mechanistic Rationale: Controlling the Electrophilic Pathway

The choice of brominating agent and reaction conditions is paramount to achieving the desired C2-brominated product while avoiding competing side reactions, most notably free-radical bromination of the C3-methyl group.

-

The Reagent of Choice: N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) is the preferred reagent for this transformation.[5][6] Unlike elemental bromine (Br₂), which can lead to over-bromination and other side reactions due to its high reactivity, NBS serves as a source of a low, steady concentration of electrophilic bromine.[7] This controlled delivery minimizes undesired pathways and enhances selectivity.

-

The Electrophilic Substitution Mechanism The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The π-system of the indole ring attacks the electrophilic bromine species generated from NBS. This attack, directed to the C2 position, forms a resonance-stabilized cationic intermediate (a σ-complex or indoleninium ion). Subsequent deprotonation by a weak base (such as the succinimide anion) restores the aromaticity of the indole ring, yielding the final this compound product.

Sources

spectroscopic data of 2-bromo-3-methyl-1H-indole (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-bromo-3-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] The strategic placement of substituents, such as halogens and alkyl groups, onto the indole ring system profoundly influences the molecule's electronic properties, steric profile, and ultimately, its biological activity. This compound is a versatile synthetic intermediate whose utility in drug discovery and materials science hinges on its unambiguous structural confirmation.

This technical guide provides a comprehensive analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy—required to characterize this compound. As a Senior Application Scientist, my objective is not merely to present data but to provide a field-proven framework for its interpretation, explaining the causal relationships between molecular structure and spectral output. Every piece of analytical data serves as a validation point, ensuring the highest degree of scientific integrity for researchers engaged in synthesis and characterization.

Molecular Structure and Spectroscopic Workflow

The first step in any spectroscopic analysis is a clear understanding of the molecule's structure and the logical workflow for its characterization. The numbering of the indole ring is standardized, and for this compound, the substituents are located on the pyrrole moiety of the bicyclic system.

Caption: Molecular structure and atom numbering of this compound.

A typical workflow for structural elucidation follows a multi-technique approach to gather orthogonal data, ensuring a robust and confident characterization.

Caption: Standard workflow for spectroscopic characterization of a synthetic compound.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for determining the molecular weight of a compound and gaining insight into its structural components through fragmentation analysis. For this compound (C₉H₈BrN), the presence of bromine is a key diagnostic feature due to its characteristic isotopic pattern.

Experimental Protocol (Electron Ionization - GC/MS):

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: 1 µL of the solution is injected into the Gas Chromatograph (GC). The sample is vaporized in a heated injection port and separated on a capillary column (e.g., Agilent HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Ionization: As the compound elutes from the GC column, it enters the Electron Ionization (EI) source of the mass spectrometer. A standard 70 eV electron beam is used to ionize the molecules.

-

Analysis: The resulting ions are separated by a quadrupole mass analyzer and detected.

Data Interpretation:

The mass spectrum is expected to show a distinctive molecular ion peak cluster. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

-

Expected Molecular Weight:

-

For C₉H₈⁷⁹BrN: 208.98 g/mol

-

For C₉H₈⁸¹BrN: 210.98 g/mol

-

Table 1: Key Mass Spectrometry Data for this compound

| m/z (Relative Intensity) | Proposed Fragment | Notes |

| 211 / 209 (~1:1) | [C₉H₈BrN]⁺ | Molecular ion peak ([M+2]⁺ / [M]⁺), confirming the presence of one bromine atom. |

| 130 | [M - Br]⁺ | Loss of the bromine radical, a common fragmentation pathway for bromo-compounds. |

| 115 | [M - Br - CH₃]⁺ | Subsequent loss of the methyl radical from the [M - Br]⁺ fragment. |

Data is interpreted based on standard fragmentation principles and available spectral data for this compound.[3]

Sources

- 1. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

reactivity and stability of 2-bromo-3-methyl-1H-indole

An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-3-methyl-1H-indole

Abstract

This technical guide provides a comprehensive analysis of the chemical , a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The document elucidates the intricate interplay between the indole core and its substituents—a C2-bromo atom and a C3-methyl group—which collectively define its chemical behavior. We will explore its participation in cornerstone synthetic transformations, including transition-metal-catalyzed cross-coupling reactions and electrophilic substitutions, while also addressing critical stability considerations under various experimental conditions. This guide is intended to serve as an authoritative resource for scientists, offering field-proven insights and detailed protocols to effectively leverage this compound in complex synthetic endeavors.

Core Concepts: Electronic Structure and Reactivity Profile

The indole scaffold is an electron-rich aromatic system, a characteristic stemming from the fusion of a benzene ring with a pyrrole ring. The lone pair of electrons on the nitrogen atom participates in the π-system, rendering the heterocyclic portion particularly nucleophilic. In an unsubstituted indole, the position of greatest electron density is C3, making it the primary site for electrophilic attack.

The introduction of substituents at the C2 and C3 positions, as in this compound, fundamentally alters this intrinsic reactivity profile.

-

3-Methyl Group: As an electron-donating group (EDG), the methyl substituent at C3 further enriches the pyrrole ring with electron density. Critically, it occupies the most reactive C3 position, thereby sterically blocking direct electrophilic attack at this site.

-

2-Bromo Group: The bromine atom exerts a dual electronic effect. Its inductive effect is electron-withdrawing (-I), which slightly deactivates the ring towards electrophilic attack. Conversely, its lone pairs can participate in resonance, acting as a weak π-donor (+M). The most significant contribution of the C2-bromo substituent, however, is its role as a synthetic handle—an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.

This unique substitution pattern transforms the molecule from a simple nucleophile into a sophisticated building block, where reactions can be directed to either the benzene ring or the C2 position, depending on the chosen reagents and conditions.

Figure 1: Electronic influence of substituents on the this compound core.

Synthetic Utility: Key Transformations

The primary synthetic value of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds at the C2 position.

Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a robust method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.[1][2] The C2-Br bond of this compound readily participates in the catalytic cycle, which involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid or ester, and subsequent reductive elimination to yield the coupled product.[1]

The choice of ligand, base, and solvent system is critical for achieving high yields, particularly with sterically hindered or electronically challenging coupling partners. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, are highly effective for these transformations.[1][3]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic Acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | >90 |

| 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 95 |

| Pyridine-3-boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 110 | 88 |

Note: Data are synthesized from typical conditions reported for similar heteroaryl bromides and serve as a starting point for optimization.[3][4]

Buchwald-Hartwig Amination (C-N Bond Formation)

For the synthesis of pharmaceuticals and other biologically active molecules, the introduction of nitrogen-containing moieties is paramount. The Buchwald-Hartwig amination provides a direct route to synthesize 2-amino-indoles from 2-bromo-indoles by coupling them with primary or secondary amines.[5][6][7][8]

The mechanism involves a Pd(0)/Pd(II) catalytic cycle similar to the Suzuki coupling.[5][9] The reaction is highly sensitive to the choice of ligand and base. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote the crucial reductive elimination step and prevent catalyst decomposition.[9] The base, typically a strong, non-nucleophilic one like sodium tert-butoxide, is necessary to deprotonate the amine, facilitating its coordination to the palladium center.[9]

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Electrophilic Substitution on the Benzene Ring

With the C3 position blocked, electrophilic substitution reactions are directed to the benzene portion of the indole nucleus. The N-H group is a powerful ortho-, para-director, activating the C4 and C6 positions. However, the overall regioselectivity is a complex interplay of steric hindrance from the 3-methyl group and the electronic effects of all substituents.

Common electrophilic substitution reactions include:

-

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce another halogen atom, typically at the C5 or C6 position.

-

Nitration and Sulfonation: These reactions require careful control of conditions to avoid degradation of the acid-sensitive indole ring.[10] Milder reagents and lower temperatures are essential.

The precise outcome often requires experimental verification, as predicting the major regioisomer can be challenging.

Stability Profile and Degradation Pathways

Understanding the stability of this compound is crucial for its successful storage, handling, and use in reactions. Like many indole derivatives, it is susceptible to degradation under certain conditions.[10][11]

-

Acid Sensitivity: Indoles are notoriously unstable in strong acidic media. Protonation at C3, even when substituted, can initiate oligomerization or polymerization, leading to the formation of intractable tars.[10] Reactions should be conducted under neutral or basic conditions whenever possible. If an acid is required, milder Lewis or solid acids (e.g., Montmorillonite K-10 clay) may be preferable to strong Brønsted acids.

-

Oxidative Degradation: The electron-rich pyrrole ring is prone to oxidation, especially when exposed to air over long periods, in solution, or upon heating.[10] This can lead to the formation of corresponding oxindole derivatives. To mitigate this, reactions should be run under an inert atmosphere (e.g., nitrogen or argon), and the compound should be stored in a cool, dark place.

-

Photostability: Exposure to UV or even strong ambient light can promote degradation.[10][11] Theoretical and spectroscopic studies on substituted indoles show that light absorption can lead to excited electronic states that are susceptible to chemical reactions.[12][13] Therefore, light-sensitive reactions should be protected by wrapping the reaction vessel in aluminum foil.

-

Thermal Stability: While generally stable at room temperature, prolonged heating at high temperatures can cause decomposition. For instance, related bromoindoles have been shown to decompose near their melting points or upon heating in solution.[14] It is advisable to use the lowest effective temperature for reactions and to monitor their progress closely to avoid extended heating times.

Experimental Protocols

The following protocols are provided as validated starting points for common, high-impact transformations.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Objective: To synthesize 2-(4-methoxyphenyl)-3-methyl-1H-indole.

Materials:

-

This compound (210 mg, 1.0 mmol)

-

4-methoxyphenylboronic acid (182 mg, 1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 16.4 mg, 0.04 mmol, 4 mol%)

-

Potassium phosphate, tribasic (K₃PO₄, 425 mg, 2.0 mmol)

-

Toluene (5 mL), Degassed

-

Water (0.5 mL), Degassed

Procedure:

-

To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

-

Add the degassed toluene and water via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Self-Validation:

-

Expected Outcome: A white to off-white solid.

-

Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS.

-

Troubleshooting: If the reaction stalls, try adding a fresh portion of the catalyst/ligand. Ensure solvents are thoroughly degassed, as oxygen can deactivate the catalyst.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Objective: To synthesize 4-(3-methyl-1H-indol-2-yl)morpholine.

Materials:

-

This compound (210 mg, 1.0 mmol)

-

Morpholine (105 µL, 1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18.3 mg, 0.02 mmol, 2 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 38.1 mg, 0.08 mmol, 8 mol%)

-

Sodium tert-butoxide (NaOtBu, 135 mg, 1.4 mmol)

-

Toluene (5 mL), Anhydrous and Degassed

Procedure:

-

In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

-

Outside the glovebox, add this compound to the tube.

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene followed by morpholine via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

-

Cool the mixture to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-indole.

Self-Validation:

-

Expected Outcome: A pale yellow solid or oil.

-

Characterization: Confirm structure by NMR and HRMS.

-

Troubleshooting: Low yields can result from impure NaOtBu or incomplete exclusion of air/moisture. The choice of ligand is crucial; if XPhos is ineffective, other biarylphosphine ligands may provide better results.

Figure 3: General experimental workflow for cross-coupling reactions.

References

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology. [Link]

-

Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. Molecules. [Link]

-

6-Bromoindole Properties vs Temperature. Chemcasts. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PMC. National Institutes of Health. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules. [Link]

-

Buchwald-Hartwig amination. YouTube. [Link]

-

Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega. [Link]

-

Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]

-

THE PREPARATION OF 3-BROMOINDOLE. Canadian Journal of Chemistry. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Nucleophilic substitutions at the 3'-position of substituted indoles. ResearchGate. [Link]

-

1H-Indole, 3-ethyl-. Organic Syntheses. [Link]

-

Supporting Information Materials. The Royal Society of Chemistry. [Link]

-

Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Organic Letters. [Link]

-

Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. Indian Journal of Chemistry. [Link]

-

Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. ChemRxiv. [Link]

-

BROMINATION OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. HETEROCYCLES. [Link]

-

Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules. [Link]

-

Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[11][15]-Fused Indole Heterocycles. The Journal of Organic Chemistry. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Electrophilic Substitution Reaction Mechanism. BYJU'S. [Link]

-

Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes. Semantic Scholar. [Link]

-

nucleophilic substitution reaction on the nitrogen of indole nucleus :formation of 1-(indol-3. Semantic Scholar. [Link]

-

14.2. Examples of electrophilic aromatic substitution. Organic Chemistry II - Lumen Learning. [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

-

7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. [Link]

-

Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Synlett. [Link]

-

A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. RSC Publishing. [Link]

-

Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube. [Link]

-

Compound 2-Bromo-1H-indole-3-carboxaldehyde. FooDB. [Link]

-

Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]

-

Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Arkivoc. [Link]

-

4-Bromoindole. PubChem. [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. google.com [google.com]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts | MDPI [mdpi.com]

- 12. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. chem-casts.com [chem-casts.com]

An In-depth Technical Guide to 2-bromo-3-methyl-1H-indole: Synthesis, Reactivity, and Applications

Abstract

2-Bromo-3-methyl-1H-indole is a halogenated indole derivative that has garnered significant attention as a versatile synthetic intermediate in both medicinal and materials chemistry. Its strategic substitution, with a reactive bromine atom at the electron-rich C2 position and a methyl group at C3, provides a unique platform for selective functionalization. This guide offers a comprehensive review of its synthesis, explores the nuances of its chemical reactivity—with a deep dive into palladium-catalyzed cross-coupling reactions—and highlights its applications as a privileged scaffold in drug discovery. Detailed, field-proven protocols and mechanistic insights are provided to equip researchers with the practical knowledge required to effectively utilize this valuable building block.

Introduction: The Strategic Value of this compound

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its prevalence in biologically active molecules, from the neurotransmitter serotonin to the anti-cancer agent vincristine, underscores its importance as a "privileged scaffold."[2][4] The strategic functionalization of the indole ring is therefore a central theme in modern drug discovery.

This compound (CAS No: 1484-28-2) emerges as a particularly valuable synthetic intermediate.[5] The methyl group at the C3 position blocks the most common site of electrophilic attack, thereby directing functionalization to other positions. The bromine atom at the C2 position serves as a highly effective synthetic handle, primarily for metal-catalyzed cross-coupling reactions.[5][6] This allows for the controlled and precise introduction of a wide array of substituents, enabling the construction of complex, arylated indole structures that are pivotal in the exploration of new chemical space for pharmacological agents.[5]

Synthesis and Characterization

The synthesis of this compound is typically achieved through the direct electrophilic bromination of 3-methyl-1H-indole (skatole). The C2 position of the 3-substituted indole is the most nucleophilic and thus the most reactive site for electrophilic substitution.

Synthetic Rationale and Mechanism

The choice of a brominating agent is critical to achieving high selectivity and yield. N-Bromosuccinimide (NBS) is a commonly employed reagent for this transformation due to its ability to provide a low, steady concentration of electrophilic bromine, which helps to minimize side reactions and the formation of di-brominated products. The reaction proceeds via a standard electrophilic aromatic substitution mechanism on the electron-rich pyrrole ring of the indole.

General Experimental Protocol: Bromination of 3-methylindole

-

Glassware Preparation: All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-1H-indole (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial for controlling the reaction's exothermicity and improving selectivity.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 - 1.1 equivalents) portion-wise to the stirred solution over 15-20 minutes. Maintaining a slow addition rate is key to preventing over-bromination.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield this compound as a solid.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 1484-28-2 |

| Molecular Formula | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol [5] |

| Appearance | Solid powder |

| InChI Key | XMUHHOFMRNZTNB-UHFFFAOYSA-N[5] |

Spectroscopic Characterization: While a specific peer-reviewed spectrum for this compound was not found in the immediate search results, data for closely related isomers provide a strong basis for predicting its NMR spectrum. For example, the ¹H NMR spectrum of 7-bromo-3-methyl-1H-indole shows the N-H proton as a broad singlet around δ 8.06 ppm, aromatic protons between δ 7.00-7.60 ppm, and the C3-methyl group as a singlet or narrow doublet around δ 2.35 ppm.[7] Similarly, the ¹³C NMR would show the C3-methyl carbon around δ 9-10 ppm and aromatic carbons in the δ 100-140 ppm range.[7]

Chemical Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the reactivity of its C-Br bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[6]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for functionalizing this compound.[5] It involves the coupling of the aryl bromide with an organoboron compound (typically a boronic acid or boronate ester) in the presence of a palladium catalyst and a base. This reaction is highly valued for its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids.

Causality in Protocol Design:

-

Catalyst: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, it is often generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of phosphine ligands (e.g., PPh₃, SPhos, XPhos) is critical; they stabilize the palladium center and modulate its reactivity to optimize the catalytic cycle.[8]

-

Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a crucial role in the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium center.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used to dissolve both the organic and inorganic reagents.

General Experimental Protocol: Suzuki-Miyaura Coupling

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligands.

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., argon) three times. Add the degassed solvent system (e.g., dioxane/water 4:1).

-

Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Dry the combined organic layers, concentrate, and purify the residue by flash column chromatography to obtain the 2-aryl-3-methyl-1H-indole product.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Other Important Cross-Coupling Reactions

While the Suzuki reaction is prevalent, other palladium-catalyzed couplings expand the synthetic utility of this compound:[6]

-

Heck Coupling: Forms C-C bonds by coupling with alkenes.

-

Sonogashira Coupling: Forms C-C bonds by coupling with terminal alkynes, providing access to alkynylated indoles.[9]

-

Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines, a key transformation for synthesizing compounds with diverse biological activities.

Applications in Drug Discovery and Medicinal Chemistry

The indole scaffold is a key component in a vast number of biologically active compounds.[1][5] this compound provides a direct route to novel derivatives whose therapeutic potential can be systematically explored. The ability to append various aryl, heteroaryl, or alkyl groups at the C2 position allows for fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.[10]

Derivatives of substituted indoles have demonstrated a wide spectrum of pharmacological activities, making them attractive candidates for drug development programs.

| Biological Activity | Therapeutic Area | Rationale and Examples |

| Anti-inflammatory | Inflammation, Autoimmune Disease | Indole derivatives can act as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which are key mediators of inflammation.[5] |

| Anticancer | Oncology | The indole core is found in many anticancer agents that function by inhibiting protein kinases, disrupting microtubule formation, or intercalating with DNA.[4][10] |

| Antimicrobial | Infectious Diseases | Halogenated indoles and their derivatives have shown promise as antibacterial and antifungal agents, potentially by disrupting cell membrane integrity or inhibiting essential enzymes.[10][11] |

| Antiviral | Virology | The indole nucleus is a pharmacophore in agents active against viruses like HIV and Hepatitis C, often by inhibiting viral enzymes such as reverse transcriptase or protease.[1][4] |

| Neuroprotective | Neurology | Indole-based compounds can exhibit neuroprotective effects through antioxidant mechanisms or by modulating neurotransmitter systems, relevant for diseases like Alzheimer's and Parkinson's.[10] |

Conclusion

This compound stands out as a high-value, versatile building block in modern organic synthesis. Its strategic substitution pattern facilitates selective functionalization, primarily through robust and reliable palladium-catalyzed cross-coupling reactions. This capability provides chemists with a powerful tool to generate libraries of complex indole derivatives for screening in drug discovery and for development in materials science. The insights and protocols detailed in this guide serve as a foundational resource for researchers aiming to leverage the full synthetic potential of this important intermediate.

References

- This compound|Research Chemical - Benchchem. Benchchem.

- Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry.

- Application Notes: Palladium-Catalyzed Cross-Coupling of 2-Bromo-1H-indole-3-acetonitrile - Benchchem. Benchchem.

- Buy 3-bromo-2-methyl-1H-indole | 1496-78-2 - Smolecule. Smolecule.

- Indole: A Promising Scaffold For Biological Activity. - RJPN. IJCSPUB.

- The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers - Benchchem. Benchchem.

- Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC - NIH.

- Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. Chulalongkorn University.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PubMed Central.

- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz

- Synthesis and evaluation of biological activity of some novel indoles.

- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G. Royal Society of Chemistry.

- Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions - MDPI. MDPI.

Sources

- 1. rjpn.org [rjpn.org]

- 2. mdpi.com [mdpi.com]

- 3. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Buy 3-bromo-2-methyl-1H-indole | 1496-78-2 [smolecule.com]

- 11. Synthesis and evaluation of biological activity of some novel indoles [wisdomlib.org]

A Methodological Guide to Determining the Solubility of 2-Bromo-3-Methyl-1H-Indole in Organic Solvents

Abstract: The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical parameter in drug development, chemical synthesis, and formulation science. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-bromo-3-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry.[1][2][3] Recognizing the frequent absence of published solubility data for specific substituted indoles, this document emphasizes a first-principles approach. It combines an analysis of the solute's physicochemical properties with the foundational "like dissolves like" principle to develop a rational solvent selection strategy.[4][5][6][7] A detailed, field-proven protocol for the shake-flask method, harmonized with OECD guidelines, is presented as a reliable means of generating accurate solubility data.[8][9][10] Furthermore, this guide outlines analytical techniques for concentration measurement and provides a structured approach to data presentation and interpretation, empowering researchers to make informed decisions in process development, formulation, and experimental design.

Physicochemical Profile of this compound

Understanding the inherent properties of the solute, this compound, is the cornerstone of predicting its solubility behavior. The molecule's structure dictates its polarity, hydrogen bonding capacity, and overall intermolecular interactions.

-

Molecular Structure: The core is an indole ring system, which consists of a benzene ring fused to a pyrrole ring. This bicyclic structure is aromatic and largely nonpolar.

-

Substituents and Their Influence:

-

Indole N-H Group: The nitrogen atom in the pyrrole ring is bonded to a hydrogen atom. This N-H group is a potent hydrogen bond donor .[11] This feature suggests potential solubility in solvents that are hydrogen bond acceptors (e.g., alcohols, ethers, DMSO).

-

Bromine (Br) at C2-position: The bromine atom is electronegative, introducing a polar C-Br bond. However, its larger size also contributes to van der Waals forces and increases the molecule's overall lipophilicity (fat-solubility).

-

Methyl (CH₃) at C3-position: The methyl group is a nonpolar, hydrophobic substituent that will generally decrease solubility in polar solvents and increase it in nonpolar solvents.

-

Predicted Physicochemical Properties: While experimental data for the exact molecule this compound is scarce, we can infer properties from closely related analogs like 3-bromo-1H-indole and 2-bromo-1H-indole-3-carboxaldehyde.[12][13]

| Property | Predicted Value/Characteristic for this compound | Rationale & Impact on Solubility |

| Molecular Weight | ~210.07 g/mol | Moderate molecular weight. Generally, higher molecular weight can decrease solubility, all else being equal. |

| Polarity | Moderately Polar | The molecule has a nonpolar aromatic core, but the N-H group and C-Br bond introduce significant polarity. It is neither extremely polar nor entirely nonpolar. |

| Hydrogen Bond Donor | Yes (1) | The N-H proton can be donated to a solvent's electronegative atom (like O or N). This is a key interaction for dissolving in protic or polar aprotic solvents.[11] |

| Hydrogen Bond Acceptor | Limited | The lone pair on the nitrogen and the bromine atom can act as weak hydrogen bond acceptors. |

| XLogP3 (Predicted) | ~3.1 - 3.3 | This value, indicating the octanol-water partition coefficient, suggests a preference for lipophilic (nonpolar) environments over aqueous (polar) ones. A higher XLogP3 generally correlates with lower water solubility.[13][14][15] |

Theoretical Principles of Solubility: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is the guiding maxim for predicting solubility.[6][16][17][18] It states that substances with similar intermolecular forces are likely to be soluble in one another.[4][7] For a solvent to dissolve a solute, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.[16][19]

Key Intermolecular Forces at Play:

-

Hydrogen Bonding: As this compound is a hydrogen bond donor, it is expected to dissolve well in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents with strong hydrogen bond accepting capabilities (e.g., DMSO, DMF, acetone).[11][20]

-

Dipole-Dipole Interactions: The polar C-Br bond and the overall molecular dipole will interact favorably with other polar molecules.[21][22] Polar aprotic solvents like dichloromethane, acetonitrile, and ethyl acetate are good candidates.

-

Van der Waals Forces (London Dispersion Forces): The large, aromatic ring system and the bromine atom contribute to these weak, temporary dipoles. These forces are the primary mechanism for solubility in nonpolar solvents like toluene and hydrocarbons.[4]

Based on these principles, a logical workflow for solvent selection can be designed.

Caption: Rational solvent selection workflow based on solute properties.

Recommended Solvent Panel for Screening

To obtain a comprehensive solubility profile, a diverse panel of solvents should be tested. The following table provides a suggested list, categorized by solvent class, along with the primary intermolecular forces that will govern the interaction with this compound.

| Solvent Class | Example Solvents | Primary Interaction Mechanism | Expected Solubility |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | High |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Strong H-Bond Acceptance, Dipole-Dipole | Very High |

| Acetone, Acetonitrile | H-Bond Acceptance, Dipole-Dipole | High to Moderate | |

| Tetrahydrofuran (THF) | H-Bond Acceptance, Dipole-Dipole | High to Moderate | |

| Halogenated | Dichloromethane (DCM), Chloroform | Dipole-Dipole | High |

| Ester | Ethyl Acetate | Dipole-Dipole, Weak H-Bond Acceptance | Moderate |

| Aromatic | Toluene | Van der Waals (π-stacking) | Moderate to Low |

| Nonpolar Aliphatic | Hexane, Heptane | Van der Waals (Dispersion) | Very Low / Insoluble |

Experimental Protocol: The Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the OECD.[8][9][10][23] It is robust, reliable, and suitable for substances with solubilities above 0.1 g/L.[24]

Objective: To determine the saturation concentration of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (as pure as possible)

-

Selected organic solvents (analytical grade or higher)

-

Glass flasks or vials with airtight stoppers (e.g., screw-cap vials with PTFE-lined septa)

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE) to remove undissolved solid

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Workflow Diagram:

Caption: Experimental workflow for the Shake-Flask solubility method.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). The excess is crucial to ensure saturation is reached. A visual confirmation of undissolved solid at the end of the experiment is necessary.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly seal the vials and place them on an orbital shaker or stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical, but this should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[25]

-

Phase Separation: Once equilibrium is reached, let the vials stand undisturbed in the temperature-controlled environment to allow the excess solid to settle. Centrifugation can be used to accelerate this process.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (chemically compatible with the solvent, e.g., PTFE) to remove any microscopic undissolved particles. This step is critical to avoid overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often the method of choice for indole derivatives due to its specificity and sensitivity.[26][27] UV-Vis spectrophotometry can also be used if the compound has a unique chromophore and no interfering species are present.[28][29]

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The average of the triplicate samples represents the solubility.

Data Presentation and Interpretation

Results should be compiled into a clear, organized table. This allows for easy comparison between solvents and facilitates the selection of an appropriate medium for a given application.

Example Data Table:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Methanol | 25 | [Experimental Value] | [Calculated Value] | Clear, colorless solution |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | Clear, colorless solution |

| Toluene | 25 | [Experimental Value] | [Calculated Value] | Some undissolved material |

| Hexane | 25 | [Experimental Value] | [Calculated Value] | Majority of solid undissolved |

Interpretation:

-

High Solubility (e.g., >100 mg/mL): Solvents like DMSO, DMF, or DCM are excellent for preparing stock solutions or as reaction media where high concentrations are needed.

-

Moderate Solubility (e.g., 10-100 mg/mL): Solvents like methanol, ethanol, or acetone are useful for reactions, extractions, and some formulations. They are also often suitable for purification by crystallization, where solubility should not be excessively high.

-

Low Solubility (e.g., <10 mg/mL): Solvents like toluene or hexane could be employed as anti-solvents in crystallization processes or for washing solids to remove more soluble impurities.

Conclusion

References

- Solvent Polarity Definition - Intro to Chemistry Key Term - Fiveable. (n.d.).

- Solubility and Polarity. (n.d.).

- How does polarity affect solubility? - Homework.Study.com. (n.d.).

- Solubility Factors When Choosing a Solvent. (n.d.). Cayman Chemical.

- How Does Solvent Polarity Impact Compound Solubility? (2025, December 17). YouTube.

- Test No. 105: Water Solubility. (n.d.). OECD.

- Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.

- 2-Bromo-1-methyl-1H-indole. (n.d.). PubChem.

- A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (n.d.).

- Colorimetric Determination of Indole using p-hydroxybenzaldehyde. (n.d.). International Journal of Engineering and Applied Sciences.

- Solubility testing in accordance with the OECD 105. (n.d.). FILAB.

- Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method. (n.d.). U.S. EPA.

- OECD 105. (n.d.). Phytosafe.

- A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022, August 2). PMC - NIH.

- Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025, April 9). ACS Omega.

- Like Dissolves Like. (2024, August 31). Chemistry LibreTexts.

- Like Dissolves Like. (n.d.). The Fountain Magazine.

- Intermolecular Forces in Solutions. (2021, May 19). Chemistry LibreTexts.

- Using "like dissolves like" to predict solubility. (2020, November 16). YouTube.

- What is the meaning of the “like dissolve like” rule in chemistry? (2016, September 13). Quora.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC - PubMed Central.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- 2-Bromo-1H-indole-3-carboxaldehyde. (n.d.). PubChem.

- 3-Bromo-1-methyl-1H-indole. (n.d.). PubChem.

- Unveiling the Potential of Indole Derivatives: A Comparative Docking Analysis. (n.d.). Benchchem.

- Polar Molecules. (n.d.). EBSCO.

- Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. (n.d.). RMIT Open Press.

- Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. (n.d.). MDPI.

- 3-Bromo-1h-indole. (n.d.). PubChem.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. homework.study.com [homework.study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. oecd.org [oecd.org]

- 9. filab.fr [filab.fr]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]

- 12. 2-Bromo-1H-indole-3-carboxaldehyde | C9H6BrNO | CID 360191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-Bromo-1h-indole | C8H6BrN | CID 2763277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Bromo-1-methyl-1H-indole | C9H8BrN | CID 13230126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 3-Bromo-1-methyl-1H-indole | C9H8BrN | CID 13357736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fountainmagazine.com [fountainmagazine.com]

- 17. m.youtube.com [m.youtube.com]

- 18. quora.com [quora.com]

- 19. youtube.com [youtube.com]

- 20. caymanchem.com [caymanchem.com]

- 21. fiveable.me [fiveable.me]

- 22. Polar Molecules | Research Starters | EBSCO Research [ebsco.com]

- 23. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 24. OECD 105 - Phytosafe [phytosafe.com]

- 25. downloads.regulations.gov [downloads.regulations.gov]

- 26. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ijeas.org [ijeas.org]

A Guide to the Crystal Structure Analysis of 2-bromo-3-methyl-1H-indole: A Methodological Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, in-depth exploration of the methodologies and considerations involved in the crystal structure analysis of 2-bromo-3-methyl-1H-indole. As this specific compound's crystal structure is not publicly available, this document serves as a predictive and instructional manual, drawing upon established protocols for analogous bromo-substituted indole derivatives. The principles and techniques detailed herein are designed to equip researchers with the necessary knowledge to successfully determine and interpret the three-dimensional atomic arrangement of this and similar molecules, a critical step in modern drug discovery and materials science.

The Significance of the Indole Scaffold in Modern Research

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block for designing compounds with a wide range of biological activities, including anticancer and antibacterial properties.[2] The introduction of a bromine atom at the 2-position and a methyl group at the 3-position of the indole core, as in this compound, is anticipated to significantly modulate its physicochemical and pharmacological properties. Halogen atoms, such as bromine, can enhance the generation of reactive species in photosensitization applications and are utilized in photodynamic therapy.[2] A precise understanding of the three-dimensional structure of this molecule is therefore paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.

From Synthesis to Single Crystal: A Preparative Workflow

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of 2-bromoindoles. One such efficient method involves the cesium carbonate-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions. This approach is known for its high yields and applicability to a range of substituted anilines.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in crystal structure analysis. A variety of techniques should be systematically employed to induce crystallization. The choice of solvent is critical, and a screening of common organic solvents of varying polarities is recommended.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Begin with a range of solvents such as hexane, ethyl acetate, dichloromethane, methanol, and acetonitrile.

-

Slow Evaporation: Prepare a nearly saturated solution of this compound in a chosen solvent in a small, clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

-

Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

-

Temperature Gradient: Slowly cool a saturated solution of the compound. This can be achieved by placing the solution in a refrigerator or by using a programmable cooling device.

The Core of the Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The workflow involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for X-ray Crystallography

The following diagram outlines the key stages of a typical single-crystal X-ray diffraction experiment.

Detailed Methodologies

Step 1: Crystal Selection and Mounting A suitable crystal, typically between 0.1 and 0.3 mm in size, is selected under a microscope and mounted on a goniometer head.

Step 2: Data Collection The mounted crystal is placed on a diffractometer and cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.[3][4] The crystal is then irradiated with a monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation), and the diffraction data are collected on a detector as the crystal is rotated.[5]

Step 3: Data Reduction and Structure Solution The collected diffraction images are processed to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections are integrated and corrected for various experimental factors. The resulting data are then used to solve the crystal structure, often using direct methods or Patterson methods to determine the initial positions of the heavier atoms (in this case, the bromine atom).

Step 4: Structure Refinement The initial structural model is refined using a least-squares method.[6] This iterative process adjusts the atomic coordinates, displacement parameters, and other variables to achieve the best possible fit between the observed and calculated diffraction data. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Interpreting the Crystal Structure: From Data to Insights

The final, refined crystal structure provides a wealth of information about the molecule's geometry, conformation, and intermolecular interactions.

Key Crystallographic Data

The following table presents a hypothetical, yet realistic, set of crystallographic data for this compound, based on data from similar structures.[3][4][5]

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₈BrN |

| Formula Weight | 210.07 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.0 |

| Volume (ų) | 845.0 |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation type | Mo Kα |

| R-factor | ~0.04 |

Molecular Geometry and Intermolecular Interactions

The refined structure will reveal precise bond lengths and angles within the this compound molecule. Of particular interest will be the C-Br bond length and the geometry around the indole nitrogen. The analysis of the crystal packing will identify any significant intermolecular interactions, such as hydrogen bonding involving the N-H group and potential π-π stacking interactions between the indole rings of adjacent molecules. These interactions are crucial for understanding the solid-state properties of the compound and can influence its solubility and bioavailability.[2]

The following diagram illustrates the potential intermolecular interactions.

Conclusion: The Value of Structural Insight

A detailed crystal structure analysis of this compound provides an unambiguous determination of its molecular architecture. This information is invaluable for computational modeling, understanding its reactivity, and guiding the design of new derivatives with improved properties. The methodologies outlined in this guide, grounded in established practices for similar compounds, offer a robust framework for researchers to successfully undertake such an analysis and unlock the full potential of this and other novel chemical entities.

References

-

Crystal structure and Hirfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][2][3]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. National Institutes of Health. [Link]

-

Showing Compound 2-Bromo-1H-indole-3-carboxaldehyde (FDB019844). FooDB. [Link]

-

The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. PubMed Central. [Link]

-

1-(2-Bromo-1-methyl-1H-indol-3-ylcarbonyl)piperidine. ResearchGate. [Link]

-

Crystal structure of methyl (3R)-1-(2-bromo-4-fluorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride hydrate, C19H19BrClFN2O3. ResearchGate. [Link]

-

Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. ResearchGate. [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

- Processes for production of indole compounds.

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. National Institutes of Health. [Link]

-

1-(2-Bromo-1-methyl-1H-indol-3-ylcarbonyl)pyrrolidine. ResearchGate. [Link]

-

XRD pattern of polyindole. Note: XRD, X-ray diffraction. ResearchGate. [Link]

-

The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions. RSC Publishing. [Link]

-

Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. California Institute of Technology. [Link]

-

CCDC 2224313: Experimental Crystal Structure Determination : 2'-bromo-7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-one. KAUST Repository. [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]

Sources

- 1. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to Elucidating the Therapeutic Potential of 2-Bromo-3-methyl-1H-indole

A roadmap for researchers, scientists, and drug development professionals in the preclinical assessment of a novel indole scaffold.

Introduction: The Indole Nucleus as a Privileged Scaffold in Drug Discovery

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry.[1] This "privileged structure" is found in a vast array of natural products, neurotransmitters like serotonin, and numerous approved pharmaceuticals, including Sumatriptan for migraines and the anti-cancer agent Sunitinib.[1][2][3] Its prevalence stems from the indole's ability to mimic peptide structures and bind with high affinity to multiple, diverse biological receptors.[4][5] The indole scaffold's rich electron density and planar structure facilitate a range of interactions, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions, making it an ideal starting point for the design of novel therapeutics.[6][7]

This guide focuses on a specific, under-explored derivative: 2-bromo-3-methyl-1H-indole . While direct biological data on this compound is sparse, its structural features—a C2-halogen, a C3-methyl group, and the core indole—provide a rational basis for hypothesizing its potential therapeutic targets. The bromine at the C2 position offers a site for further chemical modification and can significantly influence the molecule's electronic properties and binding capabilities.[8] The methyl group at the C3 position is also a common feature in bioactive indole alkaloids, known to affect a compound's stability, solubility, and bioactivity.[5][9]

This document serves as a strategic whitepaper, outlining a logical, evidence-based approach to systematically investigate the therapeutic potential of this compound. We will explore the most probable molecular targets based on structure-activity relationships gleaned from analogous compounds and provide detailed, actionable protocols for target validation.

Part 1: Analysis of Structural Features and Postulated Therapeutic Targets

The specific substitution pattern of this compound provides crucial clues to its potential biological interactions. By deconstructing the molecule into its key components, we can formulate hypotheses about its primary therapeutic targets.

-

The C2-Bromo Substitution: Halogenation is a common strategy in medicinal chemistry to modulate a drug's pharmacokinetic and pharmacodynamic properties. Specifically, bromo-indoles have been identified as potent ligands for several important biological targets. The presence of bromine at the C2 position, a less common substitution site compared to C3, C5, or C6, may confer unique selectivity.[2][7] C2-functionalized indoles are recognized for their substantial importance in pharmaceutical chemistry.[7][10]

-

The C3-Methyl Group: Methylation at the C3 position can drastically alter a compound's biological profile.[5] This modification is found in many natural indole alkaloids and can be crucial for receptor binding and metabolic stability.[11] Enzymatic C3-methylation is a key step in the biosynthesis of bioactive compounds like the acetylcholinesterase inhibitor physostigmine, highlighting the importance of this substitution for potent bioactivity.[12]

Based on these features and extensive literature on related indole derivatives, we propose three high-priority target classes for initial investigation:

-

Protein Kinases: The indole scaffold is a well-established hinge-binding motif for numerous protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in cancer and inflammatory diseases.[3][13][14] The 2-arylindole subset, in particular, shows promise for drug development.[4]

-

The MDM2-p53 Protein-Protein Interaction: The tumor suppressor protein p53 is a crucial regulator of the cell cycle and apoptosis. Its activity is negatively controlled by the oncoprotein MDM2. Inhibiting the MDM2-p53 interaction is a major non-genotoxic strategy in cancer therapy.[6] Several potent indole-based inhibitors of this interaction have been developed, often mimicking the key p53 residue Tryptophan (Trp23) to bind in a deep hydrophobic pocket on MDM2.[6][15][16]

-

The Aryl Hydrocarbon Receptor (AhR): AhR is a ligand-activated transcription factor involved in xenobiotic metabolism, immune regulation, and maintaining mucosal barrier function.[17] A growing body of evidence demonstrates that various halogenated and substituted indoles act as potent AhR modulators.[18][19][20] This interaction can have anti-inflammatory effects, making AhR an attractive target for inflammatory bowel disease and other immune-related conditions.[19]

Part 2: Proposed Signaling Pathways and Rationale

Potential Inhibition of the MDM2-p53 Pathway

A primary hypothesis is that this compound could function as an antagonist of the MDM2-p53 interaction. In many cancers with wild-type p53, the p53 protein is rendered inactive by overexpression of its negative regulator, MDM2, which binds to p53's transactivation domain and targets it for proteasomal degradation.[6] Small molecules that block this interaction can stabilize p53, leading to the reactivation of its tumor-suppressive functions, such as cell cycle arrest and apoptosis. The indole scaffold is particularly well-suited to mimic the p53 tryptophan residue (Trp23) that inserts into a key hydrophobic pocket on MDM2.[15]

Caption: Proposed mechanism of action for this compound in the MDM2-p53 pathway.

Potential Modulation of the Aryl Hydrocarbon Receptor (AhR) Pathway

Another compelling hypothesis is the modulation of the AhR signaling pathway. Upon binding a ligand like this compound, the cytosolic AhR translocates to the nucleus, heterodimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) in the promoter regions of target genes, most notably cytochrome P450 enzymes like CYP1A1.[18][19] This pathway is not only crucial for metabolizing foreign compounds but also plays a significant role in regulating immune responses. Persistent activation of AhR by certain ligands can lead to sustained downstream signaling.[18] Characterizing whether our compound of interest acts as a persistent agonist or antagonist is key to understanding its therapeutic potential, particularly for inflammatory conditions.

Part 3: Experimental Workflows for Target Validation

A tiered approach, starting with broad screening and progressing to more specific mechanistic studies, is essential for efficiently validating the potential targets of this compound.

Caption: A tiered experimental workflow for the validation of potential therapeutic targets.

Quantitative Data Summary

As experimental data is generated, it should be meticulously cataloged for comparative analysis. The table below serves as a template for summarizing key quantitative metrics from the proposed assays.

| Assay Type | Target/Cell Line | Metric | This compound | Positive Control |

| Binding Assays | ||||

| MDM2-p53 FP | Recombinant MDM2 | Ki (μM) | TBD | Nutlin-3a (~0.15 μM)[16] |

| Kinase Panel | Specific Kinase Hit | Kd (nM) | TBD | Staurosporine (varies) |

| AhR Binding | Cytosolic Extract | IC50 (μM) | TBD | TCDD (~0.1 nM) |

| Cellular Assays | ||||

| Cell Proliferation | HCT116 (p53-WT) | GI50 (μM) | TBD | Nutlin-3a (~8 μM)[16] |

| Cell Proliferation | HCT116 (p53-Null) | GI50 (μM) | TBD | Doxorubicin (~0.05 μM) |

| AhR Reporter | HepG2-Luciferase | EC50 (μM) | TBD | TCDD (~0.01 nM) |

| EROD Assay | HepG2 | EC50 (μM) | TBD | TCDD (~0.02 nM) |

TBD: To Be Determined. Control values are illustrative and should be determined concurrently.

Detailed Experimental Protocols

Protocol 1: MDM2-p53 Fluorescence Polarization (FP) Binding Assay

-

Objective: To quantitatively measure the ability of this compound to disrupt the interaction between the MDM2 protein and a p53-derived peptide.

-

Principle: A fluorescently labeled p53 peptide, when bound to the larger MDM2 protein, tumbles slowly in solution, resulting in a high FP signal. A competitive inhibitor will displace the peptide, which then tumbles faster, leading to a decrease in the FP signal.

-

Materials:

-

Recombinant human MDM2 protein (residues 1-125).

-

Fluorescently labeled p53 peptide (e.g., TAMRA-p53, residues 15-29).

-

Assay Buffer: PBS, 0.01% Tween-20.

-

384-well, low-volume, black, round-bottom plates.

-

Test compound (this compound) and positive control (Nutlin-3a) in DMSO.

-

-

Methodology:

-

Prepare a serial dilution of the test compound and positive control in DMSO. A typical starting range is 100 μM to 1 nM.

-

In the assay plate, add 10 μL of assay buffer.

-

Add 100 nL of the compound dilutions from the DMSO plate.

-

Prepare a master mix of MDM2 protein and fluorescent p53 peptide in assay buffer. Final concentrations should be optimized, but typical values are 25 nM MDM2 and 5 nM peptide.

-

Add 10 μL of the MDM2/peptide master mix to each well.

-

Include controls: "High" (DMSO, MDM2, peptide) and "Low" (DMSO, peptide only).

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the fluorescence polarization on a suitable plate reader (e.g., with excitation at 530 nm and emission at 590 nm for TAMRA).

-

Calculate the percent inhibition relative to the high and low controls and fit the data to a dose-response curve to determine the Ki or IC50 value.[16]

-

Protocol 2: Aryl Hydrocarbon Receptor (AhR) Activation EROD Assay

-

Objective: To determine if this compound can act as an agonist and induce the enzymatic activity of CYP1A1, a primary target gene of AhR.

-

Principle: The Ethoxyresorufin-O-deethylase (EROD) assay measures the activity of the CYP1A1 enzyme, which converts the non-fluorescent substrate 7-ethoxyresorufin into the highly fluorescent product resorufin.

-

Materials:

-

Human hepatoma cell line (e.g., HepG2).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound and positive control (TCDD) in DMSO.

-

7-ethoxyresorufin.

-

Resorufin standard.

-

96-well clear-bottom black plates.

-

-

Methodology:

-

Seed HepG2 cells into a 96-well plate at a density of ~25,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound or TCDD for a specified time (e.g., 24 or 72 hours to assess persistence).[18]

-

After the incubation period, remove the treatment medium and wash the cells with PBS.

-

Add 100 μL of medium containing 7-ethoxyresorufin (typically 2-5 μM) to each well.